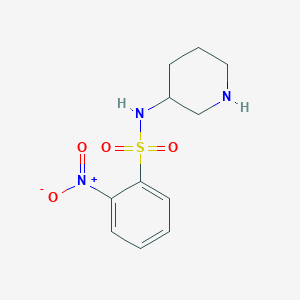
2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide is a chemical compound that features a nitro group, a piperidine ring, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide typically involves the nitration of N-(piperidin-3-YL)benzene-1-sulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-N-(piperidin-3-YL)benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide depends on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The piperidine ring can enhance the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-N-(piperidin-4-YL)benzene-1-sulfonamide
- 2-Nitro-N-(piperidin-2-YL)benzene-1-sulfonamide
- 2-Nitro-N-(morpholin-4-YL)benzene-1-sulfonamide
Uniqueness
2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide is unique due to the specific positioning of the piperidine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
2-nitro-N-piperidin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-9-4-3-7-12-8-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |
InChI Key |
IUSRQGSYQOAHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


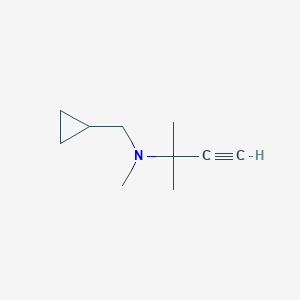
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13251325.png)

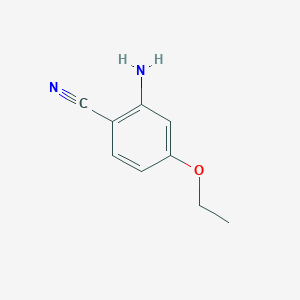
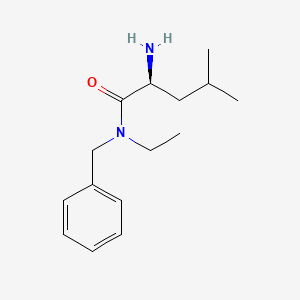

![Ethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B13251363.png)
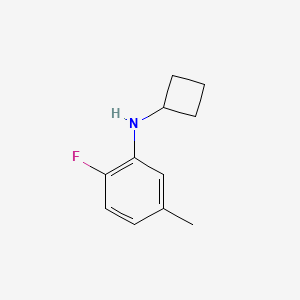

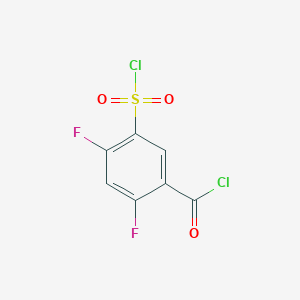
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
![3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13251391.png)
![[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)

